molecular formula C₆H₂D₄IN B1153765 4-Iodoaniline-d4

4-Iodoaniline-d4

Cat. No.: B1153765
M. Wt: 223.05
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodoaniline-d4, the deuterated analogue of 4-iodoaniline, serves as a critical building block in advanced chemical and pharmaceutical research. Its primary value lies in its use as a stable isotopically labeled internal standard in mass spectrometry-based quantitative analysis, enabling precise measurement of drug compounds and metabolites in pharmacokinetic studies . The inherent structure of the aniline core, featuring a reactive iodine atom and an amino group at the para position, makes it a versatile precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . These reactions are fundamental for constructing complex biaryl structures found in many Active Pharmaceutical Ingredients (APIs), including candidates for anti-cancer and anti-inflammatory drugs . In material science, researchers utilize this compound to functionalize nanostructures like graphene oxide, creating advanced materials with potential applications in sensors and electronics . The deuterium atoms incorporated into the molecular framework also provide a valuable tool for probing reaction mechanisms and studying metabolic pathways, offering insights that are crucial for the development of new, more effective therapeutics and innovative functional materials.

Properties

Molecular Formula

C₆H₂D₄IN

Molecular Weight

223.05

Synonyms

1-Iodo-4-aminobenzene-d4;  4-Iodobenzenamine-d4;  4-Iodobenzeneamine-d4;  4-Iodophenylamine-d4;  NSC 9246-d4;  p-Aminoiodobenzene-d4;  p-Aminophenyl Iodide-d4;  p-Iodoaniline-d4; 

Origin of Product

United States

Overview of 4 Iodoaniline D4 Within the Landscape of Deuterated Reagents

Strategies for Regioselective Deuteration of Aromatic Systems

Achieving regioselectivity in the deuteration of aromatic compounds is a critical aspect of synthesizing specifically labeled molecules. Several approaches have been developed to control the position of deuterium incorporation in anilines and related aromatic systems.

Catalytic Deuteration Approaches for Aromatic Ring Exchange

Catalytic methods offer a powerful tool for the deuteration of aromatic rings. Platinum-catalyzed deuterium exchange reactions have been shown to be effective for various aromatic compounds. publish.csiro.au For instance, using a platinum-on-carbon (Pt/C) catalyst with heavy water (D₂O) under a hydrogen atmosphere can facilitate H-D exchange on aromatic rings. researchgate.net Electron-rich aromatic compounds, in particular, can be efficiently deuterated under mild conditions using this system. researchgate.net

Another approach involves the use of iridium-based catalysts. Mesoionic carbene-iridium complexes have demonstrated high selectivity for the ortho-deuteration of anilines. researchgate.netresearchgate.net Similarly, N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles can catalyze the hydrogen isotope exchange (HIE) of anilines using deuterium gas (D₂) as the source, with steric interactions being a key factor in the reaction's efficiency. snnu.edu.cn Furthermore, a nanostructured iron catalyst has been developed for the selective deuteration of various (hetero)arenes, including anilines, using D₂O under hydrogen pressure, offering a scalable and efficient method. researchgate.net

Silver-catalyzed reactions also provide a means for regioselective deuteration. Using a silver catalyst, electron-rich arenes and heteroarenes can be deuterated with D₂O under neutral and mild conditions, achieving high deuterium incorporation. nih.gov

Electrophilic Deuteration Methods Utilizing Deuterium Sources

Electrophilic deuteration is a common strategy for introducing deuterium into aromatic systems. Deuterated trifluoroacetic acid (CF₃COOD) can serve as both the solvent and the deuterium source for the H-D exchange in aromatic amines and amides. nih.gov This method is effective for a variety of substrates, with less basic anilines and highly activated acetanilides showing the best results. nih.gov The reaction of aniline with CF₃COOD leads to deuterium incorporation at the ortho and para positions, which is consistent with an electrophilic aromatic substitution (EAS) mechanism. nih.gov

A simple and cost-effective method for the regioselective deuteration of anilines involves the use of concentrated hydrochloric acid (HCl) in D₂O. capes.gov.brnih.gov This approach efficiently deuterates a range of anilines at the ortho and/or para positions relative to the amino group. capes.gov.brnih.gov

Deuterium Exchange Reactions in Substituted Anilines

Deuterium exchange in substituted anilines is influenced by the electronic properties of the substituents. For instance, in acid-catalyzed H-D exchange, the reaction can proceed through either the protonated anilinium ion or the free-base aniline. nih.gov The basicity of the aniline plays a role, with more basic anilines sometimes reacting less efficiently. nih.gov

A study on the H-D exchange of aromatic amines using CF₃COOD showed that the electronic properties of the aromatic system affect the reaction. For example, 4-nitroaniline (B120555) undergoes H-D exchange in a manner similar to p-toluidine, despite their different electronic characteristics. nih.gov In the case of anisidine isomers, the directing effect of the amine group dominates the selectivity of the H-D exchange. nih.gov

Multistep Synthesis of this compound from Specifically Deuterated Precursors

A common route for the synthesis of 4-iodoaniline involves the iodination of acetanilide (B955) followed by hydrolysis. prepchem.com A solution of iodine monochloride is added to acetanilide in glacial acetic acid to precipitate 4-iodoacetanilide. prepchem.com This intermediate is then hydrolyzed using concentrated hydrochloric acid to yield 4-iodoaniline. prepchem.com To synthesize this compound, a deuterated precursor would be necessary. For example, starting with a deuterated aniline and following a similar reaction sequence could yield the desired deuterated product.

Another potential multistep approach involves the deamination of anilines. A method has been developed for the one-step replacement of the amino group in ring-substituted anilines with deuterium. acs.org This process involves diazotization in a mixture of water and deuterated chloroform (CDCl₃), which acts as the deuterium source. acs.org This method is highly selective, with the position of deuterium incorporation determined by the location of the original amino group, and it can achieve isotopic purity greater than 99%. acs.org

Novel Synthetic Routes and Method Development for Deuterated Aromatic Amine Derivatives

Recent research has focused on developing new and more efficient methods for synthesizing deuterated aromatic amines. One such development is the use of flow chemistry, which offers advantages like precise control over reaction parameters and improved safety. x-chemrx.com Late-stage direct hydrogen isotopic exchange (HIE) is a cost-effective strategy that avoids the need for pre-functionalized starting materials. x-chemrx.com

A sustainable approach for synthesizing deuterated N-methyl/ethyl amines from nitroarenes has been reported, utilizing a single-site manganese catalyst. acs.org This method is highly selective and tolerant of various functional groups. acs.org Additionally, a general and versatile synthesis of selectively deuterated amines has been developed, allowing for the introduction of deuterium at specific positions near the nitrogen atom. rsc.org

Challenges and Innovations in the Synthesis of Isotopically Labeled Aromatic Compounds

The synthesis of isotopically labeled aromatic compounds presents several challenges. Traditional methods often require multiple steps and the use of expensive deuterated starting materials. nih.govacs.org Achieving high regioselectivity and isotopic incorporation can also be difficult. acs.org

Innovations in this field aim to overcome these challenges by developing more direct, efficient, and cost-effective methods. The development of novel catalysts, such as those based on iron, iridium, and silver, has expanded the toolbox for selective deuteration. researchgate.netresearchgate.netnih.gov The use of readily available and inexpensive deuterium sources like D₂O is a significant advancement. researchgate.netnih.govrroij.com Furthermore, the application of techniques like flow chemistry is streamlining the synthesis of labeled compounds. x-chemrx.com

The table below summarizes some of the research findings on the deuteration of anilines and related compounds.

Catalyst/ReagentDeuterium SourceSubstrateKey FindingReference
CF₃COODCF₃COODAnilineDeuteration at ortho and para positions via EAS mechanism. nih.gov
conc. HClD₂OAnilinesRegioselective deuteration at ortho and/or para positions. capes.gov.brnih.gov
Iron CatalystD₂OAnilinesSelective deuteration of (hetero)arenes. researchgate.net
Iridium ComplexD₂AnilinesHigh ortho-selectivity. researchgate.netresearchgate.net
Silver CatalystD₂OElectron-rich arenesRegioselective deuteration under mild conditions. nih.gov
DiazotizationCDCl₃AnilinesSelective replacement of NH₂ with D; >99% isotopic purity. acs.org

Advanced Spectroscopic and Analytical Research Applications of 4 Iodoaniline D4

Application as an Internal Standard in Quantitative Analytical Research

Stable isotope-labeled (SIL) compounds, such as 4-iodoaniline-d4, are considered the gold standard for internal standards in quantitative mass spectrometry. scispace.comacanthusresearch.com Their chemical and physical properties closely mimic the unlabeled analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. wuxiapptec.comscioninstruments.com

Role in Mass Spectrometry (LC-MS/MS, GC-MS) Method Development and Validation

In the development and validation of analytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), this compound plays a crucial role. As an internal standard, it is added at a known concentration to both calibration standards and unknown samples before sample processing. wuxiapptec.com This allows for the normalization of the analyte's signal, correcting for variability that can be introduced during various stages of the analytical process, including extraction, injection, and ionization. cerilliant.com

The use of a SIL internal standard like this compound is a cornerstone of robust method validation, a process that confirms an analytical method is accurate, precise, and suitable for its intended purpose. numberanalytics.comelementlabsolutions.comglobalresearchonline.net Key validation parameters are significantly strengthened by the inclusion of an appropriate internal standard.

Table 1: Key Analytical Method Validation Parameters and the Role of an Internal Standard

ParameterDescriptionRole of this compound (as an Internal Standard)
Specificity The ability to unequivocally assess the analyte in the presence of other components. elementlabsolutions.comHelps to distinguish the analyte signal from matrix interferences.
Accuracy The closeness of the measured value to the true value. elementlabsolutions.comglobalresearchonline.netCorrects for systematic errors, improving the accuracy of quantification. scispace.com
Precision The degree of agreement among a series of measurements. elementlabsolutions.comglobalresearchonline.netMinimizes the impact of random variations, leading to better precision (lower relative standard deviation). scispace.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. numberanalytics.comEnsures a consistent response ratio across the calibration range.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters. globalresearchonline.netHelps to maintain method performance despite minor changes in experimental conditions.

This table summarizes the essential parameters for analytical method validation and highlights the contribution of a stable isotope-labeled internal standard like this compound.

Compensation for Matrix Effects in Complex Research Sample Analysis

Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. scioninstruments.com

Because a SIL internal standard like this compound has nearly identical physicochemical properties to its non-labeled counterpart, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. scispace.comcerilliant.com

Enhancement of Precision and Accuracy in Method Validation Protocols

The ultimate goal of using an internal standard is to improve the precision and accuracy of an analytical method. numberanalytics.comglobalresearchonline.net Precision refers to the reproducibility of measurements, while accuracy reflects how close the measured value is to the true value. elementlabsolutions.com

Studies have demonstrated that the use of SIL internal standards significantly improves both the precision and accuracy of quantitative assays compared to using structural analogues or no internal standard at all. scispace.com For instance, in one study, the implementation of a SIL internal standard resulted in a significantly lower variance (p=0.02) and a mean bias that was not significantly different from the true value, indicating enhanced precision and accuracy, respectively. scispace.com By accounting for variations in sample handling and instrument response, this compound helps to minimize the scatter of data points and reduce systematic errors, thereby strengthening the reliability of the entire method validation protocol. scispace.comcerilliant.com

Deuterium (B1214612) Labeling in Mechanistic Spectroscopic Investigations

The substitution of hydrogen with deuterium in a molecule like 4-iodoaniline (B139537) provides a powerful probe for investigating molecular structure and reaction mechanisms through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of molecules in solution. csic.es The presence of deuterium in this compound can be exploited in several ways. While deuterium itself is NMR-active, it is often the effect of its presence on the ¹H and ¹³C NMR spectra that is most informative.

In conformational analysis, theoretical calculations of NMR chemical shifts for different possible conformers are compared with experimental data to determine the most probable structure in solution. csic.esauremn.org.br The distinct electronic and steric properties of deuterium compared to protium (B1232500) can influence the conformational equilibrium of a molecule. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of deuterated compounds, providing insights into how isotopic substitution affects molecular interactions and flexibility. conicet.gov.arnih.gov For example, MD simulations have been used to study the interaction of ligands with receptors, where isotopic labeling could provide a means to probe specific binding orientations. conicet.gov.arnih.gov

Table 2: Illustrative NMR Data for Aromatic Protons in a Hypothetical Aniline (B41778) Derivative

ProtonChemical Shift (ppm) - Non-deuteratedChemical Shift (ppm) - Deuterated Analog
H-2, H-67.15-
H-3, H-56.70-

This hypothetical table illustrates how the ¹H NMR spectrum simplifies upon deuteration of the aromatic ring, as the signals corresponding to the deuterated positions disappear. This can aid in signal assignment in complex spectra.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. portico.orgunam.mx This effect is particularly pronounced for the substitution of hydrogen (¹H) with deuterium (²H or D) due to the significant mass difference. The C-D bond has a lower zero-point energy and is stronger than the C-H bond, meaning more energy is required to break it.

By comparing the reaction rates of 4-iodoaniline and this compound, researchers can determine if the cleavage of a C-H bond on the aromatic ring is involved in the rate-determining step of a reaction. A significant primary KIE (where the rate of the deuterated compound is slower) provides strong evidence for the breaking of that specific C-H/C-D bond in the transition state. portico.orgnih.gov For example, the halogenation of toluene (B28343) was found to be 4.86 times faster for PhCH₃ than for PhCD₃, indicating a primary KIE. unam.mx This makes this compound an invaluable tool for elucidating complex reaction mechanisms, such as those involved in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. vulcanchem.comresearchgate.net

Vibrational Spectroscopy for Isotopic Perturbation Analysis

The substitution of hydrogen atoms with their heavier isotope, deuterium, in a molecule like 4-iodoaniline to form this compound, induces significant and predictable changes in its vibrational spectra. This phenomenon, known as the isotopic effect, is a powerful tool in vibrational spectroscopy for detailed structural analysis and the assignment of specific vibrational modes. The underlying principle is rooted in the mechanics of a harmonic oscillator, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org

When a protium (¹H) atom is replaced by a deuterium (²H or D) atom, the mass of that nucleus is effectively doubled. This substantial increase in mass leads to a discernible decrease in the frequency of the vibrational modes associated with that atom, resulting in a redshift (a shift to a lower wavenumber) in the infrared (IR) and Raman spectra. libretexts.orgajchem-a.com The theoretical frequency decrease for a pure stretching vibration involving hydrogen is by a factor of approximately √2. libretexts.org For vibrations corresponding to H/D substitution, the observed isotopic ratio of frequencies typically falls between 1.35 and 1.41. libretexts.org

Isotopic substitution with deuterium affects the entire molecule to some extent, but the most significant changes are observed for the vibrational modes directly involving the substituted atom. libretexts.org Research on various deuterated isotopomers of aniline and its derivatives provides a clear illustration of these effects. A study using two-color resonant two-photon mass analyzed threshold ionization (MATI) spectroscopy determined the precise adiabatic ionization energies for a series of aniline isotopomers, showing systematic shifts upon deuteration at either the amine group or the phenyl ring. aip.org These shifts are a direct consequence of the changes in zero-point vibrational energies upon isotopic substitution.

The data below, from studies on aniline isotopomers, demonstrates the energetic impact of deuteration, which is directly related to vibrational energy levels.

CompoundAdiabatic Ionization Energy (cm⁻¹)
C₆H₅NH₂62271
C₆H₅NHD62253
C₆H₅ND₂62233
C₆D₅NH₂62258
C₆D₅NHD62237
C₆D₅ND₂62214
This table presents data for various aniline isotopomers, illustrating the systematic decrease in ionization energy with increased deuteration, as determined by MATI spectroscopy. aip.org

These findings confirm that deuteration perturbs the electronic and vibrational ground states of the molecule. In the case of this compound, where the four hydrogen atoms on the aromatic ring are replaced by deuterium, significant downshifts would be expected in the C-D stretching and bending modes compared to the C-H modes of the parent compound. Similarly, deuteration at the amine group (-ND₂) would primarily affect the N-D stretching, scissoring, and wagging vibrations. This selective perturbation allows for the unambiguous assignment of complex spectral bands, providing deeper insight into the molecule's force field and structure. libretexts.orgaip.org Furthermore, deuterium substitution is known to influence nuclear shielding constants, providing another layer of analytical detail. cdnsciencepub.com

Reactivity and Chemical Transformations Involving 4 Iodoaniline D4

Cross-Coupling Reactions Facilitated by 4-Iodoaniline-d4

This compound is an excellent substrate for various cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions. wikipedia.org

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis, and this compound can readily participate in several of the most prominent examples. nih.govrsc.org

Suzuki Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a deuterated biphenyl (B1667301) derivative, effectively replacing the iodine atom with an aryl or vinyl group while preserving the deuterium (B1214612) atoms on the aniline (B41778) ring.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Reacting this compound with a terminal alkyne would yield a deuterated 4-(alkynyl)aniline. However, studies on the non-deuterated analogue, 4-iodoaniline (B139537), have shown it can be unstable under some Sonogashira conditions, potentially leading to the formation of palladium black and side products. reddit.com Careful selection of catalyst, ligands, and reaction conditions is therefore crucial for a successful coupling.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org While this compound already possesses an amino group, it could theoretically be used as the aryl halide component to couple with a different primary or secondary amine, leading to the synthesis of deuterated N-aryl-p-phenylenediamines. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides. wikipedia.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed Reactions with this compound
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)Deuterated 4-aminobiphenyl (B23562) derivative
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N)Deuterated 4-(alkynyl)aniline
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu)Deuterated N-substituted 4-aminobiphenyl

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and often cost-effective alternative to palladium-based methods for forming C-N and C-O bonds. acsgcipr.orgwikipedia.org

Ullmann Condensation/Goldberg Reaction: The reaction of this compound with an alcohol, phenol, or another amine in the presence of a copper catalyst would lead to the corresponding deuterated diaryl ether or diarylamine. wikipedia.orgchemeurope.com The Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides. wikipedia.org Traditional Ullmann conditions often require high temperatures, but modern systems using ligands like phenanthrolines or diamines can facilitate these couplings under milder conditions. wikipedia.orgchemeurope.comresearchgate.net The mechanism is thought to involve a copper(I) species, which undergoes oxidative addition with the aryl iodide. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions Involving Deuterated Iodoanilines

The substituent groups on the this compound ring dictate its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Since the para position is blocked by the iodine atom, electrophilic attack on this compound is strongly directed to the positions ortho to the amino group (C2 and C6). The iodine atom is a deactivating group but also an ortho-, para-director. youtube.com In this case, the directing effect of the potent amino group dominates. Common EAS reactions like halogenation, nitration, and sulfonation would be expected to yield 2-substituted-4-iodoaniline-d-scaffold products. byjus.comwikipedia.org In strongly acidic media, the aniline can be protonated to the anilinium ion, which is a meta-director, potentially leading to different isomers. byjus.com

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require an aromatic ring that is electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The this compound ring is rendered electron-rich by the amino group, making it highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. masterorganicchemistry.comscienceinfo.com Therefore, displacing the iodide or another group on the ring with a nucleophile is generally not a feasible transformation for this compound.

Radical Chemistry and Its Investigation Using this compound as a Precursor

The carbon-iodine bond in this compound is relatively weak and can be cleaved to generate an aryl radical. This makes the compound a useful precursor for studying radical-mediated processes. The deuterium labels are particularly useful in these studies as they can be tracked mechanistically or used to investigate kinetic isotope effects. Aryl radicals generated from such precursors can participate in various reactions, including hydrogen atom abstraction and addition to alkenes. rsc.org

Recent theoretical and experimental work has shown that oriented external electric fields (OEEFs) can act as "smart reagents," catalyzing and controlling chemical reactions. uoa.grnih.gov An OEEF can influence a reaction by stabilizing charge separation in the transition state. rsc.org

For a reaction involving the deuterated aryl radical derived from this compound, an OEEF could potentially influence its reactivity. For instance, in a hydrogen or deuterium atom abstraction reaction, the electric field could lower the activation barrier by stabilizing a polar transition state. nih.gov By flipping the direction of the field, it may be possible to inhibit the reaction or favor a different pathway. uoa.grrsc.org This area of research highlights how external stimuli can be used to control selectivity and reactivity at a molecular level, a concept applicable to reactions involving precursors like this compound. researchgate.net

Chemical Modifications and Derivatizations of the Amino Group in this compound

The primary amino group of this compound is a versatile functional handle that can undergo a wide variety of chemical transformations while leaving the deuterated aryl iodide core intact. Such derivatizations are crucial for incorporating the labeled moiety into larger molecules or for altering its chemical properties for analytical purposes. researchgate.net

Common derivatizations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups (-OH, -CN, -F, -Cl, -Br) via Sandmeyer or related reactions, all while retaining the deuterium labels on the aromatic ring.

Deamination: The amino group can be removed and replaced with deuterium via a diazotization-dediazoniation sequence in the presence of a deuterium source, which could be used to synthesize 1-iodo-2,3,5,6-tetradeuteriobenzene. nih.govresearchgate.net

Mechanistic Studies of Organic Reactions Employing Deuterated Iodoanilines

The primary application of deuterated iodoanilines in mechanistic organic chemistry lies in the investigation of reaction mechanisms through the analysis of kinetic isotope effects. The difference in mass between protium (B1232500) (¹H) and deuterium (²H or D) leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, often resulting in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step. This phenomenon is quantified as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD), denoted as kH/kD.

Detailed research into the application of deuterated anilines has provided valuable data for understanding various reaction types. For instance, studies on the SN2 reactions of 1-phenylethyl and benzyl (B1604629) benzenesulphonates with deuterated aniline nucleophiles have demonstrated both primary and secondary α-deuterium kinetic isotope effects. rsc.org These findings have been instrumental in supporting a four-center transition state mechanism for certain nucleophilic substitution reactions. rsc.org

The table below summarizes the types of kinetic isotope effects and their general implications for mechanistic studies, which would be applicable to reactions involving this compound.

Kinetic Isotope Effect (KIE) TypeDescriptionMechanistic Implication
Primary KIE Observed when the bond to the isotope is broken or formed in the rate-determining step.A significant kH/kD value (typically > 2) suggests that C-H/C-D bond cleavage is part of the rate-determining step.
Secondary KIE Observed when the isotopic substitution is at a position not directly involved in bond breaking or formation.Can provide information about changes in hybridization or steric environment at the labeled position during the transition state.
α-Secondary KIE Isotopic substitution is at the carbon atom undergoing a change in hybridization (e.g., sp³ to sp²).A kH/kD > 1 (normal KIE) suggests a loosening of bonds at the transition state, while a kH/kD < 1 (inverse KIE) suggests a more crowded transition state.
β-Secondary KIE Isotopic substitution is at a carbon atom adjacent to the reacting center.Often related to hyperconjugation effects and can provide insight into the electronic nature of the transition state.

The study of deuterated compounds is not limited to KIEs. Deuterium labeling is also a crucial technique for tracing the fate of atoms throughout a reaction sequence. By incorporating deuterium at specific positions in a reactant molecule like this compound, chemists can follow the deuterium label in the products and intermediates, thereby mapping out complex reaction pathways and identifying rearrangement processes. This is particularly valuable in multifaceted reactions such as transition metal-catalyzed cross-coupling reactions, where iodoanilines are common substrates.

While the current body of scientific literature does not provide specific data tables and detailed research findings from experiments employing this compound, the established principles of physical organic chemistry allow for a clear understanding of how such a compound would be utilized to probe reaction mechanisms. Future research in this area would likely focus on employing this compound in reactions such as Buchwald-Hartwig amination, Suzuki coupling, or other palladium-catalyzed transformations to gain deeper mechanistic insights. The data from such studies would be invaluable for optimizing reaction conditions and designing more efficient synthetic methodologies.

Applications of 4 Iodoaniline D4 in Specialized Chemical Research

As a Precursor for the Synthesis of Deuterated Complex Organic Molecules

The presence of deuterium (B1214612) atoms on the aniline (B41778) ring of 4-iodoaniline-d4 makes it an invaluable precursor for creating isotopically labeled organic molecules. This labeling is instrumental in mechanistic studies, metabolic tracking, and enhancing the properties of certain compounds.

Synthesis of Deuterated Heterocyclic Systems (e.g., Quinolones, Indoles) in Research

The synthesis of deuterated heterocyclic compounds, such as quinolones and indoles, is a significant area of research. nih.govnih.gov These deuterated analogs are essential for various studies, including understanding reaction mechanisms and exploring the metabolic pathways of biologically active molecules. nih.govmarquette.edu

Quinolones are a class of compounds with a wide range of biological activities. preprints.org The introduction of deuterium can influence their metabolic stability. Research has explored methods for the deuteration of quinolone systems, sometimes starting from precursors like 4-chloroquinolines. nih.gov While direct synthesis of deuterated quinolones from this compound is a plausible strategy, much of the documented research focuses on deuteration at later stages of the synthesis. nih.gov For instance, the Gould-Jacobs reaction, which utilizes an aniline derivative, could theoretically employ this compound to produce deuterated quinolinone esters. acs.org

Indoles are another critical class of heterocyclic compounds found in many natural products and pharmaceuticals. ub.edunih.gov The Larock indole (B1671886) synthesis, a palladium-catalyzed reaction between an o-iodoaniline and an alkyne, is a powerful method for creating substituted indoles. ub.edu By using this compound, researchers can introduce a deuterium-labeled phenyl ring into the indole structure. This approach is valuable for creating internal standards for mass spectrometry and for studying the pharmacokinetic properties of indole-based drugs. marquette.edu

Research AreaPrecursorTarget MoleculeSignificance of Deuteration
Heterocyclic ChemistryThis compoundDeuterated QuinolonesEnhanced metabolic stability, mechanistic studies
Heterocyclic ChemistryThis compoundDeuterated IndolesInternal standards, pharmacokinetic studies

Development of Deuterated Probes for Biological Research (e.g., for metabolic studies, excluding clinical)

Deuterated compounds are indispensable tools in non-clinical biological research, particularly for tracing metabolic pathways. nih.gov The deuterium atoms in this compound can be incorporated into larger biomolecules, allowing researchers to follow their fate within biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. marquette.edu

The development of deuterated probes enables the visualization and quantification of metabolic fluxes. nih.gov For example, a deuterated molecule synthesized from this compound could be used to study enzyme kinetics or to identify the metabolites of a potential drug candidate. biosynth.com The use of deuterated analogs helps to distinguish between the administered compound and its endogenous counterparts.

Synthesis of Deuterated Azo Dyes and Related Chromophores for Research

Azo dyes are a major class of synthetic colorants with applications ranging from textiles to analytical chemistry. chemimpex.comcuhk.edu.hk The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. cuhk.edu.hk this compound can be used as the amine component to produce deuterated azo dyes.

These isotopically labeled dyes can serve as probes in various research applications. For instance, the deuterium labeling could be used to study the degradation mechanisms of azo dyes or to quantify their presence in environmental samples. Furthermore, the synthesis of deuterated chromophores is relevant to the development of advanced materials with specific optical properties. Research has been conducted on the synthesis of azo dyes from various aniline derivatives, and the use of this compound would allow for the creation of their deuterated counterparts. ucl.ac.ukimpactfactor.org

Contributions to Advanced Materials Science Research

The unique electronic and structural properties of this compound also make it a valuable precursor in the field of materials science. Its ability to participate in cross-coupling reactions and its isotopic label contribute to the development of novel organic electronic materials and polymers.

Precursors for Deuterated Organic Electronic Materials Research

Deuteration has been shown to have a positive impact on the performance and stability of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution of hydrogen with deuterium can strengthen C-H bonds, leading to enhanced operational stability.

This compound can be used as a building block in the synthesis of deuterated organic semiconductors. The iodo- group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are widely used to construct the conjugated backbones of these materials. chemicalbook.comcardiff.ac.uk The aniline group can be further modified to tune the electronic properties of the final material. Research into phenyl-functionalized graphene oxide has utilized 4-iodoaniline (B139537), indicating a pathway for creating deuterated versions of such materials. sigmaaldrich.comsigmaaldrich.com

Studies in Polymer Chemistry and Characterization Methodologies (e.g., quantification of polymer markers)

In polymer chemistry, this compound can be incorporated into polymer chains as a labeled monomer. This allows for precise characterization of polymer structure and dynamics using techniques like neutron scattering and solid-state NMR. The deuterium label serves as a non-invasive probe to investigate polymer chain conformation, aggregation, and diffusion.

Role in Analytical Method Development for Environmental and Forensic Science Research

The development of highly sensitive and specific analytical methods is a cornerstone of modern environmental and forensic science. ojp.govtudublin.ie These fields frequently deal with complex sample matrices and the need to detect and quantify trace amounts of chemical substances that can have significant environmental or legal implications. chromatographyonline.comvhluas.com In this context, isotopically labeled compounds, such as this compound, serve a critical function as internal standards, particularly in methods utilizing mass spectrometry. entegris.com

The fundamental principle behind using an isotopically labeled internal standard is to enhance the accuracy and precision of quantification. oup.com An ideal internal standard behaves chemically and physically almost identically to the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization. entegris.com Since this compound has a structure analogous to its non-deuterated counterpart, 4-iodoaniline, and other similar aromatic amines, it co-elutes during chromatographic separation. However, it is distinguishable by its higher mass in a mass spectrometer. vulcanchem.com This allows it to be used as a reliable reference to correct for analyte losses during sample preparation and for signal variations (ion suppression or enhancement) caused by the sample matrix, which are common challenges in complex environmental and forensic samples. oup.comcdc.gov

Environmental Monitoring

In environmental science, research is often focused on identifying and quantifying pollutants, such as primary aromatic amines (AAs), which are a class of compounds with many known or suspected carcinogens. mdpi.com These compounds can be introduced into the environment from industrial activities, dyes, pesticides, and combustion processes. mdpi.comresearchgate.net

Research has been conducted to determine the presence of various AAs in matrices like indoor dust, surface water, and soil. nih.govnih.govscirp.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net In a typical method, a known amount of an isotopically labeled internal standard, such as this compound, is added to the sample at the beginning of the preparation process. The sample is then subjected to extraction, often using solid-phase extraction (SPE), to isolate and concentrate the analytes. nih.gov

The following table summarizes a representative analytical method for detecting aromatic amines in environmental dust samples, highlighting the role of an internal standard.

ParameterDescriptionReference
Target AnalytesPrimary Aromatic Amines (e.g., Aniline, o-toluidine, 4-Chloroaniline) nih.gov
Sample MatrixIndoor Dust nih.gov
Internal StandardIsotopically Labeled Aromatic Amines (e.g., this compound) entegris.comnih.gov
Sample PreparationSieving followed by pressurized liquid extraction and solid-phase extraction (SPE) cleanup. nih.govnih.gov
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) cdc.govnih.gov
Typical Limits of Detection (LODs)0.025 to 0.500 ng/g nih.gov

The use of an isotope dilution method enables the accurate quantification of AAs even at very low concentrations, providing valuable data for assessing human exposure and understanding the distribution of these pollutants in the indoor environment. nih.gov

Forensic Analysis

In forensic science, analytical methods are applied to evidence in legal investigations. asu.edu This includes forensic toxicology, where the presence of toxins, drugs, or their metabolites is determined in biological or environmental samples. vhluas.comatu.ie Aromatic amines are relevant in forensic investigations related to exposure from sources like tobacco smoke or industrial chemicals. oup.commdpi.com For instance, several AAs are classified as harmful or potentially harmful constituents of tobacco smoke. cdc.gov

The analysis of AAs in human urine is a common method for biomonitoring exposure. cdc.govmdpi.com These analyses require robust and precise methods to ensure the results are legally defensible. Isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) or LC-MS/MS are the methods of choice. cdc.govmdpi.com this compound can be employed as an internal standard for the quantification of other halogenated amines or as a surrogate standard to monitor the efficiency of the analytical procedure for a group of similar compounds.

The table below outlines key aspects of a validated method for analyzing aromatic amines in urine, a common practice in forensic and occupational health studies.

ParameterDescriptionReference
Target AnalytesCarcinogenic Aromatic Amines (e.g., o-toluidine, 2-aminonaphthalene, 4-aminobiphenyl) mdpi.com
Sample MatrixHuman Urine cdc.govmdpi.com
Internal StandardIsotopically Labeled Analogues (e.g., this compound as a surrogate) oup.commdpi.com
Analytical TechniqueIsotope Dilution GC-MS/MS or LC-MS/MS cdc.govmdpi.com
PurposeBiomonitoring of exposure to tobacco smoke or occupational chemicals. cdc.govmdpi.com
Key FindingAnalyte stability is crucial; samples require immediate cooling and storage at -70°C for long-term stability. The use of internal standards ensures accuracy despite potential analyte degradation or matrix effects. mdpi.com

By ensuring the reliability of quantitative results, this compound and similar isotopically labeled standards play a crucial role in the development and validation of analytical methods that underpin public health studies, environmental regulations, and forensic investigations. ojp.goventegris.com

Theoretical and Computational Chemistry Studies of 4 Iodoaniline D4

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 4-Iodoaniline-d4, which in turn governs its reactivity. These methods, rooted in the principles of quantum mechanics, allow for the computation of various molecular properties that are difficult or impossible to measure experimentally.

Researchers utilize quantum chemical methods to analyze the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting how this compound will interact with other molecules. For instance, the calculated electrostatic potential can indicate sites susceptible to electrophilic or nucleophilic attack, offering predictions about the molecule's reactivity in various chemical reactions. rsc.org

Computational studies on related aniline (B41778) compounds have demonstrated the utility of these methods in characterizing different electronic states, such as singlet, triplet, and quintet states, providing a comprehensive picture of the molecule's potential energy surfaces. vcu.edu The insights gained from such calculations are invaluable for designing new synthetic routes and understanding reaction mechanisms involving this compound.

Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it particularly well-suited for studying complex chemical reactions. nih.govmdpi.comukm.my For this compound, DFT calculations are instrumental in mapping out entire reaction pathways, from reactants to products, including the identification of crucial transition states and intermediates. vcu.edumarquette.edu

By calculating the energies of various molecular geometries along a reaction coordinate, DFT can elucidate the step-by-step mechanism of a chemical transformation. This includes determining the activation energies, which are critical for predicting reaction rates. For example, in studies of related iodo-containing organic molecules, DFT at the B3LYP/LANL2DZ level of theory has been successfully used to optimize molecular structures and understand their behavior in processes like hydrogen-deuterium exchange. nih.gov

Furthermore, DFT analysis can reveal the subtle electronic and structural changes that occur during a reaction. For instance, DFT has been employed to understand how the electronic properties of aniline derivatives influence their reactivity in radical reactions. rsc.org These computational investigations provide a detailed, atomistic view of the reaction dynamics, complementing experimental observations and guiding the development of new catalytic processes. nih.gov The ability of DFT to handle electronically complex systems makes it an indispensable tool for predicting the outcomes of reactions involving this compound and for designing experiments to test these predictions. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. researchgate.netvalencelabs.com For this compound, MD simulations are employed to explore its conformational landscape and to study its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

Conformational analysis through MD is crucial for understanding how the flexibility of the this compound molecule influences its properties and reactivity. By sampling a vast number of possible conformations, MD simulations can identify the most stable structures and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to a receptor or participate in a chemical reaction.

MD simulations also provide detailed insights into intermolecular interactions, such as hydrogen bonding and halogen bonding. acs.org For example, simulations can reveal the specific arrangement of solvent molecules around this compound, which can have a significant impact on its reactivity and spectroscopic properties. In the context of drug design, MD simulations can be used to study the binding of this compound to a protein active site, helping to elucidate the key interactions that stabilize the complex. researchgate.net The ability to model these complex, dynamic systems at an atomic level makes MD simulations an essential tool for a comprehensive understanding of this compound in various chemical and biological contexts.

Prediction of Spectroscopic Properties and Isotopic Effects through Computational Modeling

Computational modeling plays a vital role in predicting and interpreting the spectroscopic properties of this compound, as well as in understanding the effects of isotopic substitution. By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra, computational methods provide a powerful complement to experimental spectroscopic techniques. ajchem-a.com

The substitution of hydrogen with deuterium (B1214612) in this compound leads to predictable changes in its vibrational spectra. Computational models can accurately predict the shifts in vibrational frequencies upon deuteration, which can be used to assign specific vibrational modes in experimental spectra. ajchem-a.com This is particularly useful for complex molecules where spectral interpretation can be challenging.

Similarly, computational methods can predict NMR chemical shifts, providing valuable information about the electronic environment of the different nuclei in the molecule. These predictions can aid in the assignment of experimental NMR spectra and can provide insights into the molecule's structure and conformation.

Future Research Directions and Emerging Paradigms for 4 Iodoaniline D4

Development of Novel and More Efficient Deuteration Strategies

The synthesis of isotopically labeled compounds, including 4-Iodoaniline-d4, is continually evolving towards greater efficiency, selectivity, and cost-effectiveness. rsc.org While traditional methods exist, emerging strategies promise to streamline the production of deuterated anilines and other aromatic systems.

Key areas of development include:

Late-Stage Hydrogen Isotope Exchange (HIE): Direct HIE is an ideal method for deuterium (B1214612) incorporation as it often avoids the need for pre-functionalized starting materials. researchgate.net Research into more effective catalysts, such as palladium-on-carbon (Pd/C), and optimized reaction conditions, like specific solvent mixtures (e.g., THF/D₂O), aims to achieve high deuterium incorporation with excellent regioselectivity for anilines. researchgate.netx-chemrx.com

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes offers significant advantages for isotope labeling. x-chemrx.com Flow chemistry provides precise control over reaction parameters like temperature and time, enhances mixing, and improves safety, leading to higher yields and purity. x-chemrx.com Developing dedicated flow reactors for deuteration reactions, including those for aniline (B41778) derivatives, is a promising research avenue.

Advanced Catalysis: The exploration of novel catalytic systems is crucial. This includes multifunctional heterogeneous catalysts, such as phosphorus-doped carbon-supported iron catalysts that enable tandem reactions like reductive amination-deuteration sequences. researchgate.net Furthermore, metal-free approaches and electrocatalytic strategies are gaining traction as environmentally benign and highly selective methods for C-H bond deuteration. researchgate.netresearchgate.net

One-Pot Procedures: Methodologies that combine multiple synthetic steps into a single operation, such as the one-step replacement of an amino group via diazotization in the presence of a deuterium source, offer a rapid and efficient route to deuterated aromatics from readily available anilines. nih.gov

Table 1: Comparison of Emerging Deuteration Strategies
StrategyKey AdvantagesResearch FocusPotential Impact on this compound Synthesis
Late-Stage HIECost-effective, atom-economical, applicable to complex molecules. x-chemrx.comNew catalysts, improved regioselectivity. researchgate.netMore direct and efficient synthesis from 4-iodoaniline (B139537).
Flow ChemistryPrecise control, enhanced safety, improved yield and purity. x-chemrx.comReactor design, on-demand reagent generation.Scalable, safer, and more consistent production.
Advanced CatalysisHigh selectivity, potential for tandem reactions, environmentally friendly. researchgate.netresearchgate.netNovel metal-based and metal-free catalysts. researchgate.netAccess to novel deuteration pathways with high efficiency.
One-Pot ProceduresReduced reaction time, simplified workup, fewer steps. researchgate.netnih.govCombining diazotization and deuteration. nih.govStreamlined and faster synthesis from aniline precursors.

Expanded Applications in Interdisciplinary Research Fields and Emerging Technologies

The unique properties of deuterated compounds are driving their adoption in diverse scientific and technological fields. businessresearchinsights.com this compound is well-positioned to contribute to these advancements, serving as a critical intermediate for more complex deuterated molecules.

Future applications are anticipated in:

Deuterated Pharmaceuticals: The "deuterium effect" can significantly improve a drug's metabolic profile, leading to a longer half-life, reduced toxicity, and enhanced therapeutic efficacy. dataintelo.comzeochem.com Since 4-iodoaniline is a known building block for anticancer, anti-inflammatory, and antiviral drugs, this compound can be used to synthesize the next generation of deuterated active pharmaceutical ingredients (APIs) in these classes. calibrechem.com

Organic Electronics: In the field of organic light-emitting diodes (OLEDs), replacing hydrogen with deuterium in the organic molecules can increase the stability and lifetime of the devices, particularly for the challenging blue emitters. zeochem.com this compound can serve as a precursor for novel deuterated materials for more robust and efficient OLEDs.

Advanced Analytical Standards: In quantitative mass spectrometry, deuterated compounds are invaluable as internal standards due to their chemical similarity to the analyte but distinct mass. x-chemrx.com this compound can be used to synthesize stable isotope-labeled standards for metabolic, pharmacokinetic, and environmental studies, enabling more accurate and precise measurements. symeres.comacs.org

Materials Science and Agrochemicals: The utility of stable isotopes extends to tracing the fate and impact of agrochemicals in the environment and developing new materials with enhanced properties. symeres.com Deuterated building blocks like this compound can be incorporated into new pesticides or polymers to study their degradation pathways or to create materials with improved durability.

Integration with Advanced High-Throughput Screening and Automation Platforms

The convergence of automated synthesis with high-throughput screening (HTS) is revolutionizing drug discovery and materials science. nih.govbmglabtech.com This integration allows for the rapid generation and evaluation of vast libraries of novel compounds. drugtargetreview.comox.ac.uk this compound is an ideal candidate for incorporation into these automated workflows.

Future directions in this area include:

Automated Synthesis of Compound Libraries: Automated platforms can utilize this compound as a starting material to rapidly synthesize large libraries of deuterated derivatives. protheragen.ai By leveraging its reactive iodine handle, automated systems can perform a variety of coupling and functionalization reactions in parallel, generating molecular diversity for screening campaigns. calibrechem.comnih.gov

High-Throughput Screening (HTS) of Deuterated Compounds: HTS enables the automated testing of thousands to millions of compounds for activity against a specific biological target. bmglabtech.comnih.gov Libraries derived from this compound can be screened to identify "hit" compounds with desirable biological activity, which can then be optimized into lead candidates for drug development. drugtargetreview.com The goal of HIS is to quickly filter out inactive compounds and identify promising leads for more detailed study. ox.ac.uk

Closed-Loop Discovery Systems: The ultimate goal is to create integrated, "closed-loop" systems where artificial intelligence designs novel deuterated molecules, an automated synthesis platform creates them using precursors like this compound, and an HTS system tests their properties. The results would then feed back into the AI to refine the next round of designs, dramatically accelerating the discovery process.

Table 2: Role of this compound in Automated Discovery
Platform/TechnologyFunctionIntegration with this compound
Automated SynthesisRapid, parallel synthesis of molecules. nih.govServes as a key deuterated building block for creating diverse compound libraries.
High-Throughput Screening (HTS)Automated testing of large compound libraries for biological activity. bmglabtech.comdrugtargetreview.comLibraries derived from this compound are screened to identify new "hits" and potential drug leads.
AI-Driven DesignComputational design of novel molecules with desired properties.Designs new deuterated structures that can be synthesized from this compound.

Unexplored Reactivity Pathways and Synthetic Transformations

While this compound's primary value lies in the properties conferred by deuterium, the interplay between the deuterated ring, the amino group, and the iodine atom could lead to novel chemical reactivity.

Future research should explore:

Mechanistic Studies using the Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve breaking this bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. symeres.comucsb.edu this compound can be used as a probe to study the mechanisms of electrophilic aromatic substitution, cross-coupling reactions, or other transformations involving the aniline ring.

Novel Coupling Reactions: The iodo-substituent is a versatile functional group for a wide array of cross-coupling reactions. Research into new catalytic systems could uncover novel transformations that are uniquely efficient or selective with the deuterated substrate. Exploring reactions like decarboxylative iodination or novel pathways to heterocyclic systems like iodo-quinolines could reveal new synthetic possibilities. rsc.orgnih.gov

Influence of Deuterium on Group Directing Effects: Investigating whether the electronic properties of the deuterated ring subtly alter the ortho-, para-directing effect of the amino group or the reactivity of the iodo-substituent is a fundamental question. Such studies could lead to a more nuanced understanding of isotopic effects on reaction selectivity and rates.

Radical-Mediated Transformations: Some reactions involving aryl iodides proceed through radical pathways. researchgate.netrsc.org The use of this compound in these reactions could help to probe the involvement of the aromatic ring in radical stabilization and propagation steps, providing deeper mechanistic insight.

Q & A

Basic: What are the critical steps in synthesizing 4-Iodoaniline-d4 to ensure isotopic purity?

Methodological Answer:
Synthesis of deuterated compounds like this compound requires precise control of reaction conditions to minimize proton-deuterium exchange. Key steps include:

  • Deuterated Solvent Use : Employ solvents like D₂O or deuterated dimethyl sulfoxide (DMSO-d6) to prevent isotopic dilution .
  • Catalyst Selection : Use catalysts inert to deuterium exchange (e.g., Pd/C in deuterated acetic acid) .
  • Purification : Chromatographic methods (e.g., HPLC with deuterated mobile phases) and recrystallization in deuterated solvents ensure isotopic purity. Confirm purity via mass spectrometry (MS) to detect residual protonated species .

Basic: How should researchers characterize the isotopic purity of this compound?

Methodological Answer:
Isotopic purity is validated using:

  • Mass Spectrometry (MS) : High-resolution MS detects deviations in the mass-to-charge ratio (e.g., [M+D]⁺ vs. [M+H]⁺). A purity threshold of ≥98% deuterium incorporation is typical for reliable kinetic studies .
  • NMR Spectroscopy : ¹H NMR should show no residual proton signals at the deuterated positions (e.g., absence of aromatic protons at δ 6.5–7.5 ppm). Quantify residual protons using integration against internal standards .

Advanced: How do deuterium substitutions in this compound affect its NMR spectral interpretation compared to the protonated form?

Methodological Answer:
Deuterium alters spin-spin coupling and relaxation dynamics:

  • Signal Disappearance : Deuterated aromatic protons (C-D) do not appear in ¹H NMR, simplifying splitting patterns in adjacent protons.
  • ²H NMR Utility : Use ²H NMR to confirm deuterium placement, though sensitivity requires high-field instruments (≥500 MHz) and long acquisition times .
  • Solvent Artifacts : Account for residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) when analyzing trace proton signals .

Advanced: What experimental strategies resolve contradictions in reported melting points (e.g., 61–63°C vs. literature discrepancies)?

Methodological Answer:
Discrepancies in melting points may arise from:

  • Isotopic Purity : Impure deuterated samples exhibit broadened or shifted melting ranges. Re-measure using differential scanning calorimetry (DSC) with controlled heating rates (1–2°C/min) .
  • Polymorphism : Recrystallize the compound from multiple deuterated solvents (e.g., D₂O, DMSO-d6) to isolate stable polymorphs .
  • Comparative Analysis : Cross-reference with protonated 4-Iodoaniline (mp 61–63°C) to confirm isotopic effects .

Advanced: How can researchers mitigate kinetic isotope effects (KIEs) when using this compound in mechanistic studies?

Methodological Answer:
KIEs arise from C-D bond strength differences. Mitigation strategies include:

  • Control Experiments : Compare reaction rates of deuterated and protonated forms under identical conditions. A KIE > 2 indicates significant mechanistic isotope effects .
  • Computational Modeling : Density functional theory (DFT) simulations predict KIEs for specific bond-breaking steps, guiding experimental design .
  • Temperature Modulation : Lower reaction temperatures reduce KIE magnitude, stabilizing transition states .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
  • Ventilation : Handle in a fume hood to avoid inhalation of particulate matter.
  • Waste Disposal : Collect deuterated waste separately for incineration or isotope recovery .

Advanced: How can isotopic labeling in this compound improve traceability in metabolic pathway studies?

Methodological Answer:

  • LC-MS/MS Tracking : Deuterium labels provide distinct fragmentation patterns, enabling precise tracking of metabolites in biological matrices .
  • Stable Isotope Probing (SIP) : Combine with ¹³C or ¹⁵N labels to study co-metabolism in complex systems .
  • Quantitative Analysis : Use deuterium as an internal standard for calibration curves, minimizing matrix effects .

Advanced: What are the best practices for reconciling conflicting spectral data (e.g., IR vs. Raman) in this compound characterization?

Methodological Answer:

  • Cross-Validation : Compare with computational spectra (e.g., DFT-calculated IR/Raman) to assign vibrational modes .
  • Sample Preparation : Ensure consistent sample states (solid vs. solution) and eliminate moisture, which perturbs hydrogen-bonding networks .
  • Library Matching : Use databases like NIST Chemistry WebBook for protonated analogs, adjusting for isotopic shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.